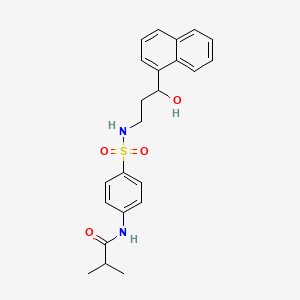

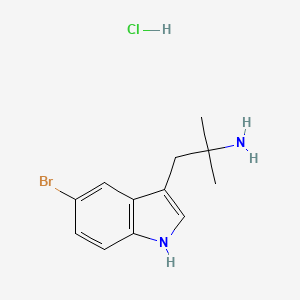

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and have been found in many important synthetic drug molecules .

Chemical Reactions Analysis

Again, the specific chemical reactions involving “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific molecular structure. Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific molecular structure. For example, a related compound, “5-bromo-1H-indol-3-yl)acetic acid”, has a melting point of 141-148 ºC .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

- The study by Sanchez & Parcell (1990) discusses amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, proposing a pseudo-Favorskii mechanism for producing rearranged amides. These amides can then be reduced to β-substituted tryptamines or hydrolyzed to substituted indole-3-acetic acids, highlighting the versatility of similar compounds in synthetic organic chemistry (J. P. Sanchez & R. Parcell, 1990).

Antimicrobial and Cytotoxic Activities

- Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds prepared via modifications of 1H-benzimidazol-2-amines, showing good antibacterial activity and cytotoxic properties in vitro. This indicates the potential for derivatives of indole-based compounds to contribute to the development of new antimicrobial and anticancer agents (M. Noolvi et al., 2014).

Organic Chemistry and Catalysis

- Masters et al. (2011) explored o-Bromo(propa-1,2-dien-1-yl)arenes as substrates for domino reactions under Pd catalysis in the presence of secondary amines to form enamines. This research demonstrates the application of bromo-indole derivatives in complex organic synthesis and catalysis, potentially applicable to the synthesis of pharmacologically relevant compounds (Kye-Simeon Masters, M. Wallesch & S. Bräse, 2011).

Corrosion Inhibition

- Vikneshvaran & Velmathi (2017) studied Schiff bases derived from L-Tryptophan for the prevention of corrosion on stainless steel surfaces in acidic environments. Their findings indicate that indole-derived compounds can effectively inhibit corrosion, suggesting that similar bromo-indole compounds could be explored for corrosion inhibition applications (S. Vikneshvaran & S. Velmathi, 2017).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific properties. A related compound, “2-(5-Bromo-1H-indol-3-yl)acetic acid”, has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride”, as an indole derivative, could potentially be a subject of future research in drug discovery and development.

Eigenschaften

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2.ClH/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11;/h3-5,7,15H,6,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQNCFYILUDKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)

![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)

![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)